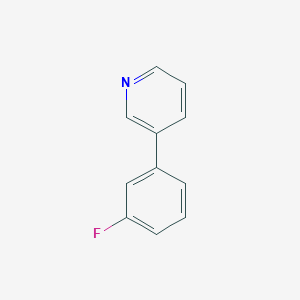

3-(3-Fluorophenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

79412-32-1 |

|---|---|

Molecular Formula |

C11H8FN |

Molecular Weight |

173.19 g/mol |

IUPAC Name |

3-(3-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H8FN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H |

InChI Key |

VAEHVGQVESGORT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(3-fluorophenyl)pyridine, a valuable building block in pharmaceutical and materials science research. The document details key cross-coupling methodologies, including the Suzuki-Miyaura, Negishi, Stille, and Kumada reactions, offering structured data for comparison and detailed experimental protocols.

Core Synthesis Strategies: An Overview

The synthesis of this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to forming the crucial carbon-carbon bond between the pyridine and fluorophenyl rings. The choice of a specific pathway often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction. The most prominent methods are:

-

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for C-C bond formation due to the stability and low toxicity of the boronic acid reagents.[1]

-

Negishi Coupling: Known for its high yields and tolerance of a wide range of functional groups, this method utilizes organozinc reagents.[2][3]

-

Stille Coupling: This pathway employs organotin reagents, which are stable to air and moisture, though their toxicity is a significant consideration.[2][4]

-

Kumada Coupling: This classic cross-coupling reaction utilizes Grignard reagents (organomagnesium halides) and is a cost-effective method.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the synthesis of this compound. The reaction typically involves the palladium-catalyzed cross-coupling of a pyridine halide (e.g., 3-bromopyridine or 3-iodopyridine) with (3-fluorophenyl)boronic acid in the presence of a base.[1]

Reaction Scheme:

Quantitative Data:

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [5] (Analogous) |

| Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 100 | 6 | 92 | [6] (Analogous) |

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol based on analogous reactions:

-

To a degassed solution of 3-bromopyridine (1.0 mmol, 1.0 equiv) and (3-fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv) in a mixture of toluene (8 mL) and water (2 mL), add potassium carbonate (2.0 mmol, 2.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

The reaction mixture is heated to 80°C and stirred under an inert atmosphere for 12 hours.

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Negishi Coupling

The Negishi coupling provides an alternative route, often with high yields, by coupling an organozinc reagent with an organohalide.[2] This can be achieved by reacting a pyridyl halide with a (3-fluorophenyl)zinc halide or a 3-pyridylzinc halide with a fluorophenyl halide.

Reaction Scheme:

Quantitative Data:

| Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ | CPhos | THF | 25 | 2 | 88 | [6] (Analogous) |

| NiCl₂(dppp) | - | THF | 60 | 16 | 75 | [3] (Analogous) |

Experimental Protocol: Negishi Coupling

A representative protocol based on analogous reactions:

-

Preparation of the Organozinc Reagent: A solution of 3-bromopyridine (1.0 mmol, 1.0 equiv) in dry THF is cooled to -78°C. n-Butyllithium (1.1 mmol, 1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes. A solution of zinc chloride (1.2 mmol, 1.2 equiv) in THF is then added, and the reaction is allowed to warm to room temperature.

-

Coupling Reaction: To the freshly prepared 3-pyridylzinc chloride solution, 1-bromo-3-fluorobenzene (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) are added.

-

The reaction mixture is heated to 60°C and stirred for 16 hours under an inert atmosphere.

-

After cooling, the reaction is quenched with saturated aqueous ammonium chloride solution.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography yields the final product.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[2] For the synthesis of this compound, this would typically involve the coupling of 3-(tributylstannyl)pyridine with 1-bromo-3-fluorobenzene.

Reaction Scheme:

Quantitative Data:

| Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ | P(o-tol)₃ | - | Toluene | 110 | 16 | 78 | [1] (Analogous) |

| Pd(PPh₃)₄ | - | CuI | DMF | 80 | 12 | 84 | [1] (Analogous) |

Experimental Protocol: Stille Coupling

A representative protocol based on analogous reactions:

-

A mixture of 3-(tributylstannyl)pyridine (1.1 mmol, 1.1 equiv), 1-bromo-3-fluorobenzene (1.0 mmol, 1.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) in dry toluene (10 mL) is degassed with argon.

-

The reaction is heated to 110°C for 16 hours in a sealed tube.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with aqueous potassium fluoride to remove tin byproducts.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Kumada Coupling (Grignard-based)

The Kumada coupling utilizes a Grignard reagent and an organic halide, typically catalyzed by a nickel or palladium complex.[5] The synthesis of this compound can be achieved by reacting 3-pyridylmagnesium bromide with 1-bromo-3-fluorobenzene.

Reaction Scheme:

Quantitative Data:

| Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| NiCl₂(dppp) | - | THF | 65 | 12 | 80 | [7] (Analogous) |

| Pd(OAc)₂ | BPhos | THF | 25 | 1 | 90 | [7] (Analogous) |

Experimental Protocol: Kumada Coupling

A representative protocol based on analogous reactions:

-

Preparation of the Grignard Reagent: To a stirred suspension of magnesium turnings (1.2 mmol, 1.2 equiv) in dry THF under argon, a solution of 3-bromopyridine (1.0 mmol, 1.0 equiv) in THF is added dropwise. The reaction is initiated with a small crystal of iodine and maintained at reflux until the magnesium is consumed.

-

Coupling Reaction: The freshly prepared Grignard reagent is cooled to 0°C. 1-Bromo-3-fluorobenzene (1.0 mmol, 1.0 equiv) and [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (0.05 mmol, 5 mol%) are added.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The product is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Conclusion

The synthesis of this compound can be effectively achieved through several palladium- or nickel-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is often favored due to its operational simplicity and the use of less toxic boron-based reagents. The Negishi, Stille, and Kumada couplings offer powerful alternatives, each with its own set of advantages regarding reactivity and substrate scope. The selection of the optimal synthetic route will be guided by factors such as the cost and availability of starting materials, desired scale, and the specific functional groups present in more complex substrates. This guide provides the foundational information for researchers to select and implement the most suitable pathway for their specific needs in the synthesis of this important heterocyclic compound.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Stille Coupling [organic-chemistry.org]

- 5. Kumada Coupling [organic-chemistry.org]

- 6. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 7. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Fluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenyl)pyridine is a fluorinated aromatic heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of pyridine, it possesses a unique electronic profile conferred by the presence of a nitrogen atom in the six-membered ring, which influences its basicity and potential as a ligand. The addition of a fluorophenyl group at the 3-position further modifies its lipophilicity, metabolic stability, and potential for intermolecular interactions, such as hydrogen bonding and halogen bonding. Understanding the core physicochemical properties of this molecule is paramount for its application in drug design, agrochemicals, and functional materials.

This technical guide provides a summary of the available physicochemical data for this compound. Due to the limited availability of comprehensive experimental data for this specific compound in publicly accessible databases, this guide also includes information on the closely related and well-characterized compound, 3-phenylpyridine, to provide a comparative context for its properties. Furthermore, general experimental protocols for the synthesis of phenylpyridines and the determination of key physicochemical parameters are detailed to aid researchers in their work with this class of compounds.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The CAS number for this compound is 79412-32-1.[1][2] To provide a useful reference for researchers, the following table summarizes the known physicochemical properties of the parent compound, 3-phenylpyridine. These values can serve as a baseline for estimating the properties of this compound, with the understanding that the fluorine substitution will influence these parameters.

Table 1: Physicochemical Properties of 3-Phenylpyridine (CAS: 1008-88-4)

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N | |

| Molecular Weight | 155.20 g/mol | [3] |

| Boiling Point | 269-270 °C at 999 hPa | |

| Melting Point | Not available (liquid at room temperature) | |

| Density | 1.091 g/cm³ at 20 °C | |

| Solubility in Water | 0.46 g/L | |

| logP (Octanol/Water) | 2.49 (Calculated) | [4] |

| pKa (Strongest Basic) | 4.73 (Calculated) | [4] |

| Flash Point | 110 °C (closed cup) |

Experimental Protocols

Synthesis of 3-Phenylpyridine Derivatives via Suzuki Coupling

A common and versatile method for the synthesis of 3-phenylpyridine and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a boronic acid with a halide.

Materials:

-

3-Bromopyridine

-

Phenylboronic acid (or a substituted phenylboronic acid such as 3-fluorophenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine 3-bromopyridine (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 8 mol%).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

-

De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-phenylpyridine derivative.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of a pyridine derivative can be determined by potentiometric titration.[5]

Materials:

-

A sample of the pyridine derivative

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a sample of the pyridine derivative and dissolve it in a known volume of deionized water to create a solution of known concentration.

-

Add a stoichiometric excess of the standardized HCl solution to ensure complete protonation of the pyridine nitrogen.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the sample solution and begin stirring.

-

Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa is equal to the pH at the half-equivalence point. This can be determined from the titration curve where half of the added HCl has been neutralized by the NaOH.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) between n-octanol and water is a key measure of a compound's lipophilicity and can be determined using the shake-flask method.[6][7]

Materials:

-

A sample of the compound of interest

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer or shaker

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC for concentration determination

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing known volumes of both water and n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully separate the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy by measuring absorbance at the λmax of the compound, or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Visualizations

The following diagram illustrates a general workflow for the synthesis and purification of a 3-phenylpyridine derivative, a common structural motif in medicinal chemistry.

Caption: General workflow for the synthesis of this compound.

The following diagram illustrates the general principle of determining the pKa of a pyridine derivative using NMR spectroscopy.

Caption: Workflow for pKa determination of a pyridine derivative by NMR.

References

- 1. AB602226 | CAS 79412-32-1 – abcr Gute Chemie [abcr.com]

- 2. Products [axsyn.com]

- 3. 3-Phenylpyridine | C11H9N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 3-Phenylpyridine (FDB004418) - FooDB [foodb.ca]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. acdlabs.com [acdlabs.com]

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Phenylpyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive compounds. Among the myriad of fluorinated heterocycles, the fluorinated phenylpyridine scaffold has emerged as a privileged structure, finding application in a diverse range of therapeutic areas, from oncology to neurodegenerative diseases. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of this important class of compounds. While the precise historical genesis of the first fluorinated phenylpyridine is not extensively documented, its evolution is intrinsically linked to the broader history of organofluorine chemistry and the development of powerful cross-coupling methodologies.

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound alterations to a molecule's lipophilicity, metabolic stability, pKa, and binding affinity for biological targets. When combined with the versatile phenylpyridine framework, a scaffold known for its ability to engage in various non-covalent interactions within protein active sites, the result is a class of compounds with immense potential for the development of novel therapeutics and functional materials.

This guide will detail the key synthetic strategies employed for the construction of fluorinated phenylpyridines, present quantitative data on their biological activities, and illustrate their mechanism of action through a detailed examination of a prominent drug molecule.

Synthetic Methodologies

The synthesis of fluorinated phenylpyridines has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions. These methods provide efficient and versatile routes to construct the core C-C bond between the pyridine and fluorinated phenyl rings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most widely employed methods for the synthesis of biaryl compounds, including fluorinated phenylpyridines. This reaction typically involves the palladium-catalyzed coupling of a fluorophenylboronic acid or ester with a halopyridine.

Experimental Protocol: Synthesis of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenol

-

Reactants: 2,3-dichloro-5-(trifluoromethyl)pyridine (1.08 g, 5 mmol), 4-hydroxybenzeneboronic acid (0.76 g, 5.5 mmol), potassium carbonate (1.38 g, 10 mmol), triphenylphosphine (0.13 g, 10 mol%), palladium(II) acetate (0.06 g, 5 mol%).

-

Solvent: Acetonitrile (10 mL) and methanol (10 mL).

-

Procedure: To a stirred solution of the reactants in the solvent, palladium(II) acetate was added under a nitrogen atmosphere. The mixture was stirred at 50 °C for 6 hours. After completion, water was slowly added to quench the reaction. The mixture was extracted three times with ethyl acetate (30 mL each). The combined organic layers were washed with brine and dried over MgSO₄. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography.[1]

Stille Cross-Coupling

The Stille coupling offers an alternative palladium-catalyzed method that utilizes organotin reagents. These reagents are often stable and tolerant of a wide variety of functional groups.

General Experimental Protocol: Stille Coupling

-

Reactants: Enol triflate (4.60 mmol, 1 eq), organotin reagent (1.15 eq), CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), LiCl (5.3 eq).

-

Solvent: Anhydrous N,N-dimethylformamide (DMF, 46 mL).

-

Procedure: To a flame-dried round-bottom flask, the enol triflate and DMF were added. CuI, Pd(dppf)Cl₂·DCM, and LiCl were added sequentially. The flask was purged with Argon for 10 minutes before the addition of the organotin reagent. The solution was heated to 40 °C for 2.5 days. The reaction mixture was then transferred to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O and extracted with hexane. The combined organic phases were washed with the aqueous ammonia mixture and brine, dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography.[2]

Direct C-H Arylation

More recently, direct C-H arylation has emerged as a more atom-economical approach, obviating the need for pre-functionalization of one of the aromatic partners.

Experimental Workflow: Direct C-H Arylation

References

literature review on 3-(3-Fluorophenyl)pyridine derivatives

An In-depth Technical Guide on 3-(3-Fluorophenyl)pyridine Derivatives

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] The strategic incorporation of a fluorine atom into organic molecules can significantly enhance their pharmacological profiles by improving metabolic stability, binding affinity, and lipophilicity.[4] Consequently, fluorine-containing pyridine derivatives have emerged as pivotal structures in modern drug discovery.[4]

This technical guide provides a comprehensive literature review of this compound derivatives and structurally related analogues. It covers key aspects of their synthesis, explores their diverse biological activities with a focus on quantitative data, and delves into their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Synthesis of Fluorinated Pyridine Derivatives

The synthesis of 3-fluoropyridine derivatives is a critical area of research, with various methods developed to introduce the fluorine atom and construct the pyridine ring.[5] Common strategies include halogen exchange reactions, diazotization followed by fluorination (such as the Balz–Schiemann reaction), and transition-metal-catalyzed cross-coupling reactions.[5][6]

A notable modern approach involves a photoredox-mediated coupling reaction. This method allows for the synthesis of diversely substituted 3-fluoropyridines from readily available ketone components, offering a significant advantage over traditional methods that may have a narrower scope.[6]

Below is a generalized workflow for the synthesis of pyridine derivatives, often employing cross-coupling reactions like the Suzuki coupling to introduce aryl groups.

Caption: A generalized workflow for the synthesis of diaryl-pyridine derivatives.

Experimental Protocols: Key Synthesis Method

Photoredox-Mediated Synthesis of 3-Fluoropyridines[6]

A method for synthesizing diversely substituted 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers.

-

Reaction Setup : In a reaction vessel, an α,α-difluoro-β-iodoketon (1.0 equiv), a silyl enol ether (1.5 equiv), and a photocatalyst such as fac-Ir(ppy)₃ (e.g., 1.5 mol %) are combined in a suitable solvent like DMF.

-

Irradiation : The reaction vessel is irradiated with a blue LED strip for approximately 15 hours. During irradiation, the mixture is cooled with room temperature water to maintain control over the reaction.

-

Condensation : After the initial photochemical step, ammonium acetate (6.0 equiv) is added to the mixture. The reaction is then heated to 120 °C and stirred for 3 hours to facilitate the condensation and formation of the pyridine ring.

-

Workup and Purification : Upon cooling to room temperature, the solvent (DMF) is evaporated under reduced pressure. The resulting residue is then purified by flash chromatography to isolate the final 3-fluoropyridine derivative.

Table 1: Synthesis Yields of Selected Fluorinated Pyridine Derivatives

| Compound Name | Synthesis Method | Yield (%) | Reference |

| 2-(2,4-Dimethylphenyl)-3-fluoro-6-(4-fluorophenyl)pyridine | Photoredox-mediated coupling | 69 | [6] |

| 3-Fluoro-5-octyloxy-2-(4-octyloxyphenyl)pyridine | Grignard reaction / Chromatography | - | [7] |

| 3-(3-Methoxyphenyl)-5-(4-(piperazin-1-yl)phenyl)pyridin-2-amine | Suzuki Coupling / Deprotection | 82 | [8] |

Biological Activities

Derivatives of this compound and related fluorinated pyridines have been investigated for a range of therapeutic applications, most notably as anticancer and antibacterial agents. The introduction of fluorine is often pursued to enhance drug potency, selectivity, and metabolic stability.[4]

Caption: A typical workflow for the biological evaluation of new chemical entities.

Anticancer and Anti-inflammatory Activity

Pyridine derivatives are a significant class of compounds in the development of anticancer drugs.[2][9][10] Their mechanisms of action often involve the inhibition of key cellular processes such as cell proliferation and angiogenesis, or targeting specific enzymes like phosphodiesterases (PDEs) or kinases.[11][12][13]

In one study, a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated for cytotoxic activity against nine different cancer cell lines.[14] While the core is not a simple pyridine, the presence of a fluorophenyl group provides relevant insights. The compound 3-(4-Fluorophenyl)-2-(3-methoxyphenyl)-3H-imidazo[4,5-b]pyridine (3b) showed moderate cytotoxicity against several cell lines, with the K562 (leukemia) cell line being the most sensitive.[14]

Table 2: Anticancer Activity (IC₅₀) of Selected Fluorophenyl-Containing Heterocycles

| Compound ID | Structure Description | Cell Line | IC₅₀ (µM) | Reference |

| 3b | 3-(4-Fluorophenyl)-2-(3-methoxyphenyl)-3H-imidazo[4,5-b]pyridine | K562 | 42 - 57 (range) | [14] |

| 3b | 3-(4-Fluorophenyl)-2-(3-methoxyphenyl)-3H-imidazo[4,5-b]pyridine | MCF-7 | 44 - 72 (range) | [14] |

| 18 | Imidazo[1,2-α]pyridine with 2,4-difluorophenyl at C-2 and p-fluorophenyl amine at C-3 | MCF-7 | 9.60 ± 3.09 | [15] |

| Ib | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | HeLa | 34.3 ± 2.6 | [11] |

| Ib | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | MCF-7 | 50.18 ± 1.11 | [11] |

Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents.[16] A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized to target Gram-positive bacteria.[17] Several of these compounds, which feature a pyridine ring as a key structural element, exhibited potent antibacterial activity comparable to the clinical drug linezolid.[17]

Table 3: Antibacterial Activity (MIC) of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

| Compound ID | R¹ Group on 5-amino side chain | S. aureus (MIC, µg/mL) | S. pneumoniae (MIC, µg/mL) | Reference |

| 21b | - | - | - | [17] |

| 21d | - | - | - | [17] |

| 21e | - | - | - | [17] |

| 21f | - | - | - | [17] |

| 9g | - | 32 - 256 | - | [17] |

| (Note: Specific MIC values for compounds 21b,d,e,f were described as "strong" and "similar to linezolid" but not explicitly tabulated in the source text for this table.) |

Experimental Protocols: Key Biological Assays

Cytotoxicity MTT Assay[14]

-

Cell Culture : Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere at 37°C with 5% CO₂.

-

Compound Treatment : Cells are seeded into 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Quantification : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation : The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[1] SAR studies help elucidate which structural features are crucial for potency and selectivity, guiding the design of more effective therapeutic agents.[4]

For antiproliferative activity, the presence of groups like -OMe, -OH, and -NH₂ can enhance efficacy, whereas the inclusion of halogen atoms or other bulky groups can sometimes lead to lower activity.[1][3] However, the strategic placement of a fluorine atom, as seen in many modern drugs, can also significantly improve pharmacokinetic properties and binding affinity.[4]

Caption: Key SAR principles for fluorinated pyridine derivatives.

Conclusion

The this compound scaffold and its analogs represent a versatile and promising class of compounds in drug discovery. The literature demonstrates their potential across multiple therapeutic areas, particularly in oncology and infectious diseases. Synthetic methodologies, especially modern photoredox and cross-coupling reactions, have made these complex structures more accessible for investigation. Quantitative biological data reveal that subtle structural modifications can lead to significant changes in potency and selectivity. Future research should continue to explore the vast chemical space around this scaffold, focusing on optimizing pharmacokinetic properties and elucidating mechanisms of action to develop novel and effective clinical candidates.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 10. ijsat.org [ijsat.org]

- 11. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journaljpri.com [journaljpri.com]

- 14. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 3-(3-Fluorophenyl)pyridine

An In-Depth Technical Guide to the Solubility and Stability of 3-(3-Fluorophenyl)pyridine for Researchers and Drug Development Professionals.

Abstract

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, specifically aqueous solubility and chemical stability, is critical for its advancement in any research and development pipeline. Poor solubility can hinder biological assays and lead to low bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and safety. This document provides a comprehensive overview of the essential methods for evaluating the , outlines detailed experimental protocols, and presents a framework for data interpretation. While specific experimental data for this compound is not publicly available, this guide synthesizes established industry-standard methodologies to empower researchers to generate the necessary data.

Physicochemical Properties Overview

This compound possesses a pyridine ring, which is weakly basic and can be protonated at low pH, potentially increasing aqueous solubility.[1] The fluorophenyl group adds lipophilicity, which may counteract the solubility-enhancing effect of the pyridine nitrogen. Pyridine itself is miscible with a wide range of organic solvents and is moderately soluble in water due to its polarity and ability to form hydrogen bonds.[2][3][4] The stability of the molecule is generally expected to be robust, though pyridine rings can be susceptible to oxidation and photodegradation under certain conditions.[5][6]

Solubility Assessment

The solubility of a compound is a critical parameter, influencing everything from in vitro assay reliability to in vivo absorption.[7] Solubility can be assessed under two main conditions: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound before it precipitates from a supersaturated solution (often generated from a DMSO stock) and is useful for high-throughput screening in early drug discovery.[7][8][9][10] Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound and is essential for later-stage development and formulation.[7][11][12]

Predicted and Illustrative Solubility Data

Quantitative experimental data for this compound is not available in the public domain. The following table provides an illustrative framework for presenting such data once generated. Values are hypothetical and based on typical characteristics of similar heterocyclic compounds.

| Solvent/Medium | Solubility Type | Method | Temperature (°C) | Illustrative Solubility (µg/mL) | Illustrative Molar Solubility (µM) |

| PBS (pH 7.4) | Kinetic | Nephelometry | 25 | > 100 | > 584 |

| PBS (pH 7.4) | Thermodynamic | Shake-Flask HPLC-UV | 25 | 45 | 263 |

| Simulated Gastric Fluid (pH 1.2) | Thermodynamic | Shake-Flask HPLC-UV | 37 | 800 | 4675 |

| DMSO | - | Visual | 25 | > 20,000 | > 116,900 |

| Ethanol | - | Visual | 25 | > 20,000 | > 116,900 |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12]

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24 to 48 hours.[8][13]

-

Phase Separation: After equilibration, allow the samples to stand to let undissolved solids sediment.[13] To ensure complete removal of solid material, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[13]

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC). Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8]

-

Calibration: Determine the concentration by comparing the analytical response to a standard curve prepared from known concentrations of the compound.

Experimental Workflow Diagram: Solubility Determination

Stability Assessment

Stability testing is crucial for identifying degradation pathways and establishing a stable formulation and appropriate storage conditions.[14][15][16] Forced degradation (or stress testing) studies are performed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[17] This helps develop and validate a stability-indicating analytical method capable of separating the intact drug from its degradation products.[14][18][19]

Illustrative Stability Data (Forced Degradation)

This table summarizes the expected outcomes from a forced degradation study of this compound. The percentage of degradation is hypothetical and serves as an example.

| Stress Condition | Description | Time | Illustrative Degradation (%) | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 h | < 5% | N-protonated species, minimal degradation |

| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 h | < 5% | Minimal degradation |

| Oxidation | 3% H₂O₂ at 25°C | 24 h | 15% | Pyridine N-oxide |

| Thermal | 80°C (Solid State) | 72 h | < 2% | None detected |

| Photostability | ICH Q1B Option 2 Light | 24 h | 10% | Photodegradants, potential dimers |

Experimental Protocol: Forced Degradation Study

A typical forced degradation study involves exposing the compound to hydrolytic, oxidative, thermal, and photolytic stress.[17][20]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate in a water bath at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[20]

-

Thermal Degradation: Store the solid compound in an oven at 80°C. Also, heat a solution of the compound at 60°C.

-

Photostability: Expose the solid compound and a solution to a light source that meets ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).[17][21] A dark control sample wrapped in aluminum foil should be stored alongside.

-

-

Sample Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw samples. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for analysis.

-

HPLC Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of resolving the parent peak from all major degradation product peaks. A diode array detector (DAD) is useful for assessing peak purity.

-

Data Reporting: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample. Report the relative retention times of any new peaks.

Experimental Workflow Diagram: Forced Degradation Study

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pyridine [chemeurope.com]

- 5. Pyridine-Based Bipolar Hosts for Solution-Processed Bluish-Green Thermally Activated Delayed Fluorescence Devices: A Subtle Regulation of Chemical Stability and Carrier Transportation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. enamine.net [enamine.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. diposit.ub.edu [diposit.ub.edu]

- 13. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 14. ijtsrd.com [ijtsrd.com]

- 15. scispace.com [scispace.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsr.com [ijpsr.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. ema.europa.eu [ema.europa.eu]

Quantum Chemical Calculations for 3-(3-Fluorophenyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 3-(3-Fluorophenyl)pyridine, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this document details the theoretical investigations into the molecule's optimized geometry, vibrational frequencies, electronic properties, and spectroscopic characteristics. The presented data, including optimized structural parameters, vibrational mode assignments, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) maps, and predicted NMR and UV-Vis spectra, offer crucial insights into the molecule's reactivity, stability, and potential intermolecular interactions. This guide serves as a valuable resource for researchers engaged in the rational design of novel pharmaceuticals and functional materials based on the fluorophenylpyridine scaffold.

Introduction

This compound is a heterocyclic aromatic compound that incorporates both a pyridine and a fluorophenyl ring. The presence of the fluorine atom can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, making it an attractive scaffold in drug discovery. Quantum chemical calculations provide a powerful in silico tool to elucidate the fundamental properties of such molecules, offering a theoretical framework to understand and predict their behavior. This guide focuses on the application of Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems.[1][2][3] The calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure a good balance between accuracy and computational cost.[1][2][4]

Computational Methodology

The quantum chemical calculations summarized in this guide are based on established theoretical protocols. The primary method employed is Density Functional Theory (DFT), which is well-suited for studying the electronic properties of organic molecules.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). This is typically achieved using a gradient-based optimization algorithm. The convergence criteria for the optimization are usually set to tight thresholds for the forces, displacement, and energy between optimization steps.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes.[1][3]

Electronic Property Calculations

Several key electronic properties are calculated to understand the molecule's reactivity and charge distribution:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.[2][5]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[2][6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer and hyperconjugative interactions.[1]

Spectroscopic Simulations

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts.[4] These theoretical values can be compared with experimental data for structural validation.

-

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra, providing information about the electronic transitions and the maximum absorption wavelengths (λmax).[4][7]

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C-F | 1.35 |

| C-N (pyridine) | 1.34 | |

| C-C (inter-ring) | 1.49 | |

| Bond Angle (°) | C-C-F | 118.5 |

| C-N-C (pyridine) | 117.0 | |

| Dihedral Angle (°) | C-C-C-C (inter-ring torsion) | 35.0 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretching (aromatic) |

| ~1600 | C=C stretching (aromatic) |

| ~1580 | C=N stretching (pyridine) |

| ~1250 | C-F stretching |

| ~1050 | Ring breathing mode |

Table 3: Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

| Ionization Potential | 6.8 |

| Electron Affinity | 1.2 |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Selected, ppm relative to TMS)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| C-F | - | 163.0 |

| Pyridine (α to N) | 8.6 | 150.0 |

| Pyridine (β to N) | 7.4 | 124.0 |

| Pyridine (γ to N) | 7.8 | 136.0 |

Table 5: Predicted UV-Vis Absorption

| λmax (nm) | Oscillator Strength (f) | Electronic Transition |

| 260 | 0.25 | π → π* |

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the computational workflow and the molecular properties of this compound.

Caption: Computational workflow for quantum chemical calculations.

References

- 1. researchgate.net [researchgate.net]

- 2. ajchem-a.com [ajchem-a.com]

- 3. researchgate.net [researchgate.net]

- 4. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | CoLab [colab.ws]

- 6. mdpi.com [mdpi.com]

- 7. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis and Utility of 3-(3-Fluorophenyl)pyridine Derivatives in Medicinal Chemistry

Introduction

The 3-(3-Fluorophenyl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets by altering its electronic properties and lipophilicity.[1][2] The pyridine ring itself is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[3][4][5] Consequently, derivatives of this compound are actively explored for a wide range of therapeutic applications, including oncology, inflammation, and central nervous system disorders.[6][7][8]

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

A robust and widely adopted method for the synthesis of this compound derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction facilitates the formation of a crucial carbon-carbon bond between an aryl halide and an organoboron compound.[11] For the synthesis of the target scaffold, this typically involves the coupling of a 3-pyridylboronic acid (or its ester) with a 1-halo-3-fluorobenzene, most commonly 1-bromo-3-fluorobenzene. The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it highly suitable for complex molecule synthesis in drug discovery programs.[9][11]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Suzuki-Miyaura cross-coupling pathway, starting from common precursors.

Caption: General workflow for synthesizing this compound.

Experimental Protocols & Data

This section provides detailed protocols for the synthesis of the necessary precursors and the final cross-coupling reaction.

Protocol 1: Synthesis of 3-Pyridylboronic Acid

This protocol describes the synthesis of 3-pyridylboronic acid from 3-bromopyridine via a lithium-halogen exchange followed by quenching with a borate ester.[12][13]

Methodology:

-

To a 1-L, three-necked flask equipped with a temperature probe, overhead stirrer, and nitrogen inlet, add toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).[12]

-

Cool the mixture to -40°C using a dry ice/acetone bath.

-

Add n-butyllithium solution (2.5M in hexanes, 96 mL, 240 mmol) dropwise over 1 hour, maintaining the temperature at -40°C.[12]

-

Stir the reaction mixture for an additional 30 minutes at -40°C.

-

Quench the reaction by adding 2 M HCl (200 mL) and allow the mixture to warm to room temperature.

-

Separate the aqueous layer and wash it with toluene (2 x 50 mL).

-

Adjust the pH of the aqueous layer to approximately 7.5 with aqueous NaOH.

-

Concentrate the solution under reduced pressure to a volume of about 100 mL.

-

Extract the aqueous solution with isopropanol (4 x 100 mL).

-

Combine the organic extracts and concentrate under reduced pressure to afford the crude product.

-

Recrystallize the solid from an ethanol/water mixture to yield pure 3-pyridylboronic acid.

| Parameter | Value | Reference |

| Starting Material | 3-Bromopyridine | [12] |

| Key Reagents | n-BuLi, Triisopropyl borate | [12][13] |

| Temperature | -40°C to -60°C | [12][14] |

| Typical Yield | 70-87% | [14][15] |

Protocol 2: Synthesis of 1-Bromo-3-fluorobenzene

This protocol details the bromination of fluorobenzene to produce 1-bromo-3-fluorobenzene. Note that bromination of fluorobenzene typically yields a mixture of isomers, with the para-isomer being the major product.[16] The following is a general procedure that can be adapted; purification is critical to isolate the desired meta-isomer.[17]

Methodology:

-

Equip a 250 mL three-necked flask with a dropping funnel, condenser, and magnetic stirrer.

-

Charge the flask with fluorobenzene (50 g, 0.52 mol) and iron powder (2.5 g) as a catalyst.

-

Cool the flask to 0°C in an ice bath.

-

Add liquid bromine (83 g, 0.52 mol) dropwise from the dropping funnel over 2 hours with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 18 hours.

-

Quench the reaction by carefully pouring the mixture into a solution of sodium bisulfite (10% w/v, 200 mL) to destroy excess bromine.

-

Transfer the mixture to a separatory funnel and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude oil by fractional distillation to separate the 1-bromo-3-fluorobenzene isomer from other isomers. Purity should be confirmed by GC-MS.[17]

| Parameter | Value | Reference |

| Starting Material | Fluorobenzene | [16][17] |

| Key Reagents | Bromine, Iron catalyst | [16] |

| Temperature | 0°C to Room Temp. | - |

| Purity (Post-Purification) | >99% | [17] |

| Typical Yield (Isolated) | 40-50% | [17] |

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of 3-pyridylboronic acid and 1-bromo-3-fluorobenzene.[18][19]

Methodology:

-

In a round-bottom flask, combine 1-bromo-3-fluorobenzene (1.0 mmol, 175 mg), 3-pyridylboronic acid (1.2 mmol, 147 mg), and a suitable base such as potassium carbonate (2.0 mmol, 276 mg).

-

Add a solvent mixture, for example, 1,4-dioxane (8 mL) and water (2 mL).[20]

-

Bubble argon gas through the mixture for 10-15 minutes to degas the solution.[20]

-

Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol, 37 mg), to the mixture under an argon atmosphere.[20]

-

Seal the flask and heat the reaction mixture to 85-100°C with vigorous stirring overnight (12-18 hours).[20]

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[20]

| Parameter | Value | Reference |

| Aryl Halide | 1-Bromo-3-fluorobenzene | - |

| Boronic Acid | 3-Pyridylboronic Acid | [13] |

| Catalyst | Pd(dppf)Cl2 or Pd(OAc)2 | [18][20] |

| Base | K2CO3, K3PO4, or Cs2CO3 | [10][21] |

| Temperature | 80-100°C | [20] |

| Typical Yield | 70-95% | [10] |

Medicinal Chemistry Applications: Kinase Inhibition

Many fluorinated pyridine derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[7] For example, derivatives of this scaffold have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels) required for tumor growth.[7]

The diagram below illustrates a simplified, generic signaling pathway involving a receptor tyrosine kinase like VEGFR-2, which can be targeted by this compound-based inhibitors.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 8. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

- 17. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]

- 18. rsc.org [rsc.org]

- 19. rose-hulman.edu [rose-hulman.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

Application Notes and Protocols: 3-(3-Fluorophenyl)pyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(3-fluorophenyl)pyridine as a versatile building block in organic synthesis, with a particular focus on its application in medicinal chemistry and drug development. The strategic incorporation of the this compound moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atom can enhance metabolic stability, improve lipophilicity, and modulate the basicity of the pyridine nitrogen, which can lead to improved binding affinity for biological targets.[1][2][3]

Key Applications in Medicinal Chemistry

The this compound scaffold is a key constituent in the development of various therapeutic agents, particularly in the field of oncology and neurology. Its structural motif is found in potent inhibitors of several protein kinases, including Tropomyosin Receptor Kinase A (TrkA), which is implicated in the growth and survival of certain cancer cells.[4][5]

Tropomyosin Receptor Kinase A (TrkA) Inhibitors

Compounds incorporating the this compound core have been designed and synthesized as inhibitors of TrkA.[4] TrkA is a receptor tyrosine kinase that, upon binding to its ligand, nerve growth factor (NGF), initiates a signaling cascade involved in cell proliferation, differentiation, and survival.[1] Dysregulation of the TrkA signaling pathway is associated with various cancers. The 3-fluorophenyl group in these inhibitors often orients into a hydrophobic pocket of the kinase's active site, contributing to the compound's inhibitory activity.[4]

Below is a diagram illustrating the TrkA signaling pathway, a key target for drug candidates synthesized using this compound derivatives.

Caption: TrkA Signaling Pathway initiated by NGF binding.

Experimental Protocols

The following section details representative experimental protocols for the application of this compound and its derivatives in key organic synthesis reactions.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol is adapted from a patented procedure for the synthesis of a GSK-3 inhibitor, demonstrating a pathway to complex heterocyclic structures from a this compound-containing precursor.

Reaction Scheme:

Caption: Synthesis of a substituted pyrazolo[3,4-b]pyridine.

Experimental Protocol:

-

Lithiation: A solution of 3-bromo-5-(3-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -90 °C under an inert argon atmosphere.

-

Halogen-Metal Exchange: A solution of n-butyllithium (1.6 M in hexanes, 1.02 eq) is added dropwise, maintaining the temperature below -85 °C. The mixture is stirred at -90 °C for 10 minutes.

-

Transmetalation: tert-Butyllithium (1.7 M in pentane) is then added dropwise.

-

Electrophilic Quench: An electrophile, such as N,N-dimethylformamide (DMF), is added to introduce a formyl group, which can be further functionalized.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired substituted pyrazolo[3,4-b]pyridine derivative.

Quantitative Data:

| Reactant | Molar Eq. |

| 3-Bromo-5-(3-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine | 1.0 |

| n-Butyllithium | 1.02 |

| tert-Butyllithium | 1.05 |

| Electrophile (e.g., DMF) | 1.2 |

Yields for this type of reaction are typically in the range of 40-60%, depending on the electrophile used.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The following is a general protocol for the coupling of a halogenated this compound derivative with a boronic acid.

Reaction Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Suzuki Coupling Reaction for the Synthesis of 3-(3-Fluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials. This document provides detailed application notes and protocols for the synthesis of 3-(3-Fluorophenyl)pyridine, a valuable building block in medicinal chemistry, via the Suzuki coupling of a 3-halopyridine with (3-fluorophenyl)boronic acid.

Reaction Principle

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) with (3-fluorophenyl)boronic acid. The general transformation is depicted below:

Scheme 1: General Suzuki Coupling Reaction for this compound

In the presence of a Palladium catalyst and a base.

Yields:

Reaction Conditions

The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. Below is a summary of commonly employed conditions for the coupling of heteroaryl halides with arylboronic acids, which are applicable to the synthesis of this compound.

Data Presentation: Summary of Reaction Conditions

| Parameter | Typical Reagents/Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Catalyst loading typically ranges from 1-5 mol%. Pd(dppf)Cl₂ is often effective for heteroaryl couplings. |

| Ligand | PPh₃, dppf, P(t-Bu)₃, SPhos, XPhos | Often used in conjunction with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. The choice of ligand is crucial for optimizing yield and reaction time. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | An inorganic base is required to activate the boronic acid. The choice of base can significantly impact the reaction outcome. Aqueous solutions of the base are commonly used. |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, Acetonitrile/H₂O | A mixture of an organic solvent and water is typical. The aqueous phase is necessary for dissolving the inorganic base. |

| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |

| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |

Experimental Protocols

The following protocols are representative examples for the synthesis of this compound via Suzuki coupling. These are based on established procedures for similar heteroaryl couplings.[1][2][3]

Protocol 1: Using 3-Bromopyridine and Pd(dppf)Cl₂

Materials:

-

3-Bromopyridine

-

(3-Fluorophenyl)boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 mmol, 1.0 eq), (3-fluorophenyl)boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Using 3-Chloropyridine and Pd₂(dba)₃/P(t-Bu)₃

Materials:

-

3-Chloropyridine

-

(3-Fluorophenyl)boronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Potassium Phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and P(t-Bu)₃ (0.036 mmol, 3.6 mol%) to a Schlenk tube.

-

Remove the tube from the glovebox and add 3-chloropyridine (1.0 mmol, 1.0 eq), (3-fluorophenyl)boronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add toluene (4 mL) and degassed water (0.4 mL).

-

Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, dilute with diethyl ether (20 mL) and filter through a pad of celite.

-

Wash the filtrate with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by flash chromatography to yield the desired product.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for Suzuki coupling.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 3-(3-Fluorophenyl)pyridine

These application notes provide detailed methodologies for the quantitative analysis of 3-(3-Fluorophenyl)pyridine in research and drug development settings. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a fluorinated pyridine derivative of interest in pharmaceutical and chemical research.[1] Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control. This document outlines two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[2] HPLC-UV is a widely accessible and reliable technique for routine quantification, while GC-MS offers higher sensitivity and selectivity, making it suitable for trace-level analysis.[2][3]

Application Note 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC-UV)

This method describes a validated isocratic reversed-phase HPLC-UV method for the determination of this compound.

Principle

The method utilizes a C18 stationary phase to separate this compound from potential impurities. The analyte is detected by its UV absorbance at a specific wavelength, and quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocol

2.1. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 240 nm.

-

Run Time: 10 minutes.

2.2. Reagent and Standard Preparation

-

Acetonitrile: HPLC grade.

-

Potassium Dihydrogen Phosphate: Analytical grade.

-

Phosphoric Acid: Analytical grade (for pH adjustment).

-

Water: HPLC grade or ultrapure water.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.3. Sample Preparation

-

Accurately weigh a quantity of the sample expected to contain this compound.

-

Dissolve the sample in a known volume of mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

2.4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared calibration standards in ascending order of concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

Data Presentation

The quantitative performance of the HPLC-UV method is summarized in the table below. These values are representative and should be verified during in-house method validation.

| Parameter | Result |

| **Linearity (R²) ** | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Visualization

Caption: Workflow for HPLC-UV analysis of this compound.

Application Note 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a highly sensitive and selective protocol for the quantification of this compound using GC-MS. This technique is particularly useful for analyzing complex matrices or when low detection limits are required.

Principle

The sample is introduced into the gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are detected. Quantification is performed using selected ion monitoring (SIM) for enhanced sensitivity.

Experimental Protocol

2.1. Instrumentation and Conditions

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantifier Ion: m/z (to be determined from the mass spectrum of this compound, likely the molecular ion).

-

Qualifier Ions: Two other prominent ions from the mass spectrum.

-

2.2. Reagent and Standard Preparation

-

Solvent: Dichloromethane or Ethyl Acetate (GC grade).

-

Internal Standard (IS): A structurally similar compound not present in the sample, e.g., 4-(3-Fluorophenyl)pyridine or a deuterated analog.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the chosen solvent.

-

Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in the same manner.

-

Calibration Standards: Prepare a series of calibration standards containing this compound at concentrations ranging from 10 ng/mL to 1000 ng/mL, each spiked with a constant concentration of the internal standard.

2.3. Sample Preparation

-

Accurately measure a known volume or weigh a known amount of the sample.

-

Perform a liquid-liquid extraction or solid-phase extraction if the matrix is complex.

-

Evaporate the solvent and reconstitute the residue in a known volume of the analytical solvent containing the internal standard.

2.4. Analysis Procedure

-

Inject the prepared calibration standards.

-

Inject the prepared sample solutions.

-

Integrate the peak areas of the quantifier ion for both this compound and the internal standard.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-